REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+].[CH3:12][N:13]([CH3:24])[S:14][C:15]1[S:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=1.Cl[O-:26].[Na+].[OH-].[Na+].Cl[O-]>O>[CH3:12][N:13]([CH3:24])[S:14]([C:15]1[S:16][C:17]2[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=2[N:19]=1)=[O:26] |f:0.1.2,3.4,6.7,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
63
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(SC=1SC2=C(N1)C=CC=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
177 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-]
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
from 25° C. to below 30° C
|
Type
|
STIRRING
|
Details
|
After introduction, the mixture is stirred for a further hour
|
Type
|
CUSTOM
|
Details
|
The creamy white precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed until the washings
|
Type
|
CUSTOM
|
Details
|
dried at 60° C
|
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)C=1SC2=C(N1)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |